3,4,5-Trifluorobenzylamine
Overview
Description
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves the use of aromatic nucleophilic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method showcases the utility of fluorinated aromatic compounds as precursors in the synthesis of more complex molecules. Additionally, 3,4,5-trifluorobenzeneboronic acid has been utilized as a catalyst in the synthesis of 4-pyrazolyl 1,4-dihydropyridines, demonstrating the versatility of trifluorobenzene derivatives in facilitating organic reactions .
Molecular Structure Analysis
The molecular structures of fluorinated aromatic compounds can be quite intricate due to the presence of fluorine atoms, which can significantly influence the geometry and electronic properties of the molecule. For example, X-ray crystallography of the synthesized tetrafluorobenzene derivatives revealed unusually large bond angles around the phosphorus atoms, indicating the steric hindrance imposed by the bulky substituents . Similarly, the crystal structures of tri(o-fluorobenzyl)tin esters showed a trigonal bipyramidal structure around the tin atoms, forming one-dimensional linear polymers .
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, including oxidation and methylation. In the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, the phosphorus atoms were oxidized and methylated to yield bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . These reactions not only modify the chemical structure but also the electronic properties of the molecules, which can be probed by techniques such as 19F NMR spectroscopy.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. The electronegativity of fluorine affects the electron distribution within the molecule, which can be observed in spectroscopic measurements. For instance, 19F NMR spectroscopy was used to reflect the crowded structures of the synthesized tetrafluorobenzene derivatives . Electrochemical measurements can also provide insights into the redox properties of these molecules, which are crucial for understanding their behavior in various chemical environments.
Scientific Research Applications
Aminomethylation of Ortho-pyridyl C-H Bonds
Tris[N,N-bis(trimethylsilyl)amido] complexes, particularly those of yttrium and gadolinium, have shown promising results as catalysts for the ortho-C-H bond addition of pyridine derivatives and N-heteroaromatics into the C═N double bond of nonactivated imines, leading to aminomethylated products. In this process, the addition of secondary amines, such as dibenzylamine, markedly enhances the catalytic activity, suggesting potential utility in synthetic organic chemistry and materials science (Nagae et al., 2015).
Synthesis of Hexaazaisowurtzitanes
A study exploring the reactivity of polyfluorobenzylamines, including 3,4,5-trifluorobenzylamine, towards condensation with glyoxal revealed the formation of corresponding hexabenzyl substituted hexaazaisowurtzitanes. This synthesis provides insights into the structural aspects and potential applications of these compounds in various fields like materials science and nanotechnology (Kerscher et al., 2006).
Bromination of Aromatic Compounds
The synthesis of 2,4,5-trifluorobromobenzene, an intermediate with significant applications in the synthesis of biologically active peptides and fluorescent reagents, was efficiently achieved in a microreactor using FeBr3 as a catalyst. This method's efficiency and ease of handling underline the potential of 3,4,5-trifluorobenzylamine derivatives in pharmaceutical and chemical industries (Deng et al., 2016).
Structural and Spectroscopic Studies
Detailed spectroscopic studies and quantum chemical simulations of 4-(trifluoromethyl)benzylamine provided insights into its stable geometry, vibrational modes, and electronic properties. These findings are crucial for understanding the compound's reactivity and potential applications in various scientific domains, such as materials science and molecular engineering (Arjunan et al., 2018).
Synthesis of Imines
The use of Tris(2,2,2-trifluoroethyl)borate as a reagent for the formation of various imines by condensation of amides or amines with carbonyl compounds is noteworthy. The mild conditions, operational simplicity, and no need for special workup or isolation procedures highlight the compound's significance in synthetic organic chemistry (Reeves et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(3,4,5-trifluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGBQAAXUVSBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380349 | |
Record name | 3,4,5-Trifluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorobenzylamine | |
CAS RN |
235088-69-4 | |
Record name | 3,4,5-Trifluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=235088-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trifluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trifluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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